Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid derived from ergot, a fungus that grows on rye and other grains. [] It belongs to the ergoline family and is classified as a vasoactive drug. [] DHEC has primarily been investigated for its effects on the central nervous system, cardiovascular system, and endocrine system in various animal models and human studies.
Dihydroergocristine can be synthesized through several methods, primarily involving the extraction from natural sources or chemical synthesis. The synthesis typically involves:
The synthesis can be complex due to the need to control stereochemistry and ensure that the final product retains its biological activity.
Dihydroergocristine has a complex molecular structure characterized by several functional groups typical of alkaloids.
X-ray crystallography studies have revealed various conformations of dihydroergocristine, indicating its flexibility and potential for interaction with biological targets .
Dihydroergocristine participates in several chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding how dihydroergocristine functions at a molecular level and its potential therapeutic benefits.
Dihydroergocristine exerts its effects primarily through modulation of neurotransmitter systems and inhibition of specific enzymes:
The compound's mechanism highlights its potential as a therapeutic agent in neurodegenerative diseases.
Dihydroergocristine exhibits several notable physical and chemical properties:
Understanding these properties is crucial for formulating effective pharmaceutical preparations.
Dihydroergocristine has several important applications in medicine:
Dihydroergocristine (DHEC) is a semisynthetic ergot alkaloid with the molecular formula C₃₅H₄₁N₅O₅ and a molar mass of 611.73 g/mol [1] [3]. Its systematic IUPAC name is (6aR,9R,10aR)-N-[(2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide [3]. The structure features a tetracyclic ergoline core fused to a tripeptide-derived moiety (Figure 1). DHEC contains seven chiral centers, imparting significant stereochemical complexity. The absolute configuration at these centers—particularly C5', C10a, and C2'—is critical for biological activity [1] [8]. X-ray crystallography confirms that the molecule adopts a folded conformation stabilized by intramolecular hydrogen bonding between the amide carbonyl and the indole nitrogen [3].
DHEC belongs to the ergopeptine subclass of ergot alkaloids, characterized by a cyclized tripeptide chain attached to the ergoline scaffold at position C8 [1] [6]. It is specifically classified as a dihydrogenated ergopeptine due to the saturation of the C9-C10 bond in the ergoline ring (Figure 2), which distinguishes it from non-hydrogenated precursors like ergocristine [1] [6]. This reduction eliminates vasoconstrictive properties while enhancing α-adrenergic antagonist activity [7] [8]. Within therapeutic mixtures (e.g., ergoloid mesylates), DHEC coexists with dihydroergocornine and α/β-dihydroergocryptine, constituting approximately 33% of the total alkaloid content [2] [6].
DHEC shares core structural features with other dihydrogenated ergopeptines but exhibits distinct pharmacological profiles due to side-chain variations:
Table 1: Structural Comparison of Key Dihydrogenated Ergopeptines
Compound | R₁ Group | R₂ Group | Key Structural Feature | |
---|---|---|---|---|
Dihydroergocristine | -CH₂C₆H₅ | -CH(CH₃)₂ | Benzyl side chain | |
Dihydroergocornine | -CH(CH₃)₂ | -CH(CH₃)₂ | Isopropyl branches at R₁/R₂ | |
α-Dihydroergocryptine | -CH(CH₃)₂ | -CH₂CH(CH₃)₂ | Isopropyl + isobutyl groups | |
β-Dihydroergocryptine | -CH₂CH(CH₃)₂ | -CH₂CH(CH₃)₂ | Symmetric isobutyl chains | [1] [2] |
The benzyl moiety in DHEC enhances its lipophilicity (logP ≈ 3.56) compared to dihydroergocornine (logP ≈ 3.42) [8]. Nuclear magnetic resonance (NMR) studies in methanol-d₄ and DMSO-d₆ reveal distinct chemical shifts for DHEC’s benzyl protons (δ 7.20–7.35 ppm) absent in analogs [2]. This aromatic group also influences receptor binding kinetics, particularly at serotonin (5-HT₂A) and dopamine (D₂) receptors [8].
DHEC is produced semi-synthetically via catalytic hydrogenation of ergocristine, a natural alkaloid from Claviceps purpurea [1] [3]. The process involves:
Critical quality parameters include enantiomeric purity (>98%) and residual solvent limits (acetic acid <5,000 ppm). The mesylate salt crystallizes as white-to-yellow orthorhombic needles [3].
Table 2: Physicochemical Properties of Dihydroergocristine
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 611.73 g/mol (free base) | ESI-MS |
pKa | 7.56 (basic), 11.86 (acidic) | MoKa v3.0.0 calculation [8] |
LogP | 3.56 | ALOGPS [8] |
Solubility | 0.141 mg/mL in water | ALOGPS (poor aqueous solubility) [3] |
Melting Point | 230–235°C (decomp.) | Capillary method [3] |
Stability | Light-sensitive; degrades above 40°C | Store at 2–8°C protected from light [8] |
DHEC exhibits pH-dependent stability: it remains intact at pH 4–6 but undergoes hydrolysis in alkaline conditions (pH >8), cleaving the amide bond [8]. Oxidation at C2' is a major degradation pathway, necessitating antioxidant additives in formulations. NMR studies in DMSO-d₆ confirm that the mesylate salt enhances stability by reducing electron density in the ergoline ring [2] [3]. Solid-state stability is maintained for 24 months when stored in airtight containers with desiccants [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3